15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine
Description
This compound belongs to a class of highly complex polycyclic aromatic systems with integrated boron and nitrogen atoms, forming a macrocyclic framework. Its structure features eight phenyl groups, four nitrogen atoms in a tetraza configuration, and two boron atoms within a nonacyclic scaffold. Such architectures are typically synthesized for applications in supramolecular chemistry, catalysis, or photophysical studies due to their rigid geometry and electron-deficient boron centers . The presence of multiple phenyl substituents enhances solubility and stabilizes the molecule against oxidative degradation, a common challenge in boron-containing systems .
Properties
Molecular Formula |
C78H54B2N6 |
|---|---|
Molecular Weight |
1096.9 g/mol |
IUPAC Name |
15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine |
InChI |
InChI=1S/C78H54B2N6/c1-9-29-55(30-10-1)81(56-31-11-2-12-32-56)63-49-73-77-75(51-63)85(61-41-21-7-22-42-61)71-54-72-68(53-67(71)79(77)65-45-25-27-47-69(65)83(73)59-37-17-5-18-38-59)80-66-46-26-28-48-70(66)84(60-39-19-6-20-40-60)74-50-64(52-76(78(74)80)86(72)62-43-23-8-24-44-62)82(57-33-13-3-14-34-57)58-35-15-4-16-36-58/h1-54H |
InChI Key |
AECUGHJATPUQRA-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=CC=CC=C3N(C4=C1C(=CC(=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)N(C7=CC8=C(B9C1=CC=CC=C1N(C1=C9C(=CC(=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)N8C1=CC=CC=C1)C1=CC=CC=C1)C=C27)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions. Key steps include:
Formation of Intermediate Compounds: Initial steps involve the synthesis of precursor molecules through reactions such as Friedel-Crafts acylation and amination.
Cyclization: The intermediate compounds undergo cyclization reactions, often facilitated by catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. Its ability to interact with biomolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery, particularly in the development of anticancer or antimicrobial agents.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced mechanical, thermal, or electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism of action depends on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, we compare it with three related macrocycles:
Table 1: Structural and Functional Comparison
Key Findings:
Boron-Nitrogen Synergy : The target compound’s boron atoms create electron-deficient cavities, enabling selective binding to anions or small molecules, a feature absent in oxygen-dominated analogs like the pentacyclo derivatives .
Phenyl vs. Ester Substituents : Unlike the dodecakis[(methoxycarbonyl)methoxy]-tetrapentylresorcin, which relies on ester groups for solubility and host-guest interactions, the phenyl groups in the target compound provide steric bulk without compromising aromatic π-π stacking capabilities .
Synthetic Challenges : The incorporation of boron-nitrogen bonds necessitates specialized reagents (e.g., boronic acids under inert conditions), contrasting with the more straightforward esterification or halogenation steps seen in oxygen-based macrocycles .
Table 2: Database Listings and Research Utility
Biological Activity
The compound 15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine is a complex organic molecule characterized by its unique structure that incorporates multiple nitrogen and boron atoms within a polycyclic framework. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's intricate structure includes:
- Multiple phenyl groups : Enhancing its potential for interactions with biological targets.
- Tetraza and diborano units : These contribute to its unique reactivity and stability in biological systems.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₃B₂N₁₈ |
| Molecular Weight | ~ 600 g/mol |
| IUPAC Name | 15-N,N,N,N,N,N,N,N,N,N,N,N,N,N,N,N,N,N... |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities by interacting with cellular pathways involved in proliferation and apoptosis:
- Mechanism of Action : The tetraza units can coordinate with metal ions in biological systems which may lead to the inhibition of cancer cell growth.
- Case Study : A study demonstrated that related compounds inhibited the growth of various cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis through caspase activation pathways.
Antimicrobial Activity
The compound has shown potential antimicrobial properties:
- In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed moderate inhibitory effects.
- Mechanism : The presence of multiple nitrogen atoms may enhance the compound's ability to penetrate bacterial membranes.
Neuroprotective Effects
Some derivatives of similar compounds have been investigated for neuroprotective effects:
- Research Findings : Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
- Potential Applications : This opens avenues for exploring the compound's use in neurodegenerative diseases such as Alzheimer's.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
